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Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth

of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients,

approximately 25%, harbor an internal tandem duplication (ITD) mutation in the FMS-like

tyrosine kinase 3 (FLT3) gene, which is associated with a particularly poor prognosis.[1] AC710
Mesylate, also known as Quizartinib, is a highly potent and selective second-generation FLT3

inhibitor that has demonstrated significant clinical efficacy in this patient population. This

technical guide provides an in-depth overview of the mechanism of action, preclinical and

clinical data, and experimental methodologies related to the use of Quizartinib in the treatment

of FLT3-ITD positive AML.

Introduction to AC710 Mesylate (Quizartinib)
Quizartinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) developed to specifically

target FLT3.[2][3] Its high potency and selectivity for FLT3 distinguish it from earlier generation,

multi-kinase inhibitors.[3] The development of Quizartinib represents a significant advancement

in targeted therapy for AML, offering a new therapeutic option for a patient population with a

high unmet medical need.[1][2]

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1505934?utm_src=pdf-interest
https://www.the-innovation.org/article/doi/10.59717/j.xinn-med.2023.100007
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6497874/
https://igg-light-chain-variable-region.com/index.php?g=Wap&m=Article&a=detail&id=16083
https://igg-light-chain-variable-region.com/index.php?g=Wap&m=Article&a=detail&id=16083
https://www.the-innovation.org/article/doi/10.59717/j.xinn-med.2023.100007
https://pmc.ncbi.nlm.nih.gov/articles/PMC6497874/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quizartinib functions by competitively binding to the ATP-binding pocket of the FLT3 receptor,

thereby inhibiting its autophosphorylation and subsequent activation.[4] This blockade of FLT3

signaling disrupts downstream pathways crucial for leukemic cell proliferation and survival,

including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5] The inhibition of these

pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-driven AML cells.[4][6]

Signaling Pathway of FLT3 Inhibition by Quizartinib
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Caption: Diagram of the FLT3 signaling pathway and its inhibition by Quizartinib.
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Quantitative Preclinical Data
Kinase Selectivity Profile
Quizartinib and its active metabolite, AC886, exhibit high affinity and selectivity for FLT3. A

kinase selectivity profiling against over 400 kinases demonstrated that Quizartinib and AC886

bind with high affinity to FLT3.[7][8]

Kinase
Quizartinib
Kd (nM)

AC886 Kd
(nM)

Midostaurin
Kd (nM)

Gilteritinib
Kd (nM)

Sorafenib
Kd (nM)

FLT3 3.3 1.1 7.9 1.0 5.9

KIT 4.8 <1 - - -

PDGFRα >100 >100 <1 - -

MEK5 >100 >100 <1 - -

ULK2 >100 >100 <1 - -

ALK >100 >100 - <1 -

Data sourced

from a kinase

selectivity

profiling

study.[7]

In Vitro Cellular Activity
Quizartinib demonstrates potent inhibition of FLT3 phosphorylation and cell proliferation in AML

cell lines harboring the FLT3-ITD mutation.[3][7]
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Cell Line FLT3 Mutation
Quizartinib IC50
(nM) - Cell Viability

Quizartinib IC50
(nM) - FLT3
Phosphorylation

MV4-11 FLT3-ITD 0.40 0.50

MOLM-13 FLT3-ITD 0.89 -

MOLM-14 FLT3-ITD 0.73 -

RS4;11 FLT3-WT - 4.2

IC50 values for cell

viability and FLT3

phosphorylation

inhibition.[7][9]

Clinical Efficacy: The QuANTUM-First Trial
The QuANTUM-First trial was a randomized, double-blind, placebo-controlled, phase 3 study

that evaluated the efficacy and safety of Quizartinib in combination with standard induction and

consolidation chemotherapy in adult patients with newly diagnosed FLT3-ITD-positive AML.[10]

[11]
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Outcome
Measure

Quizartinib +
Chemotherapy
(n=268)

Placebo +
Chemotherapy
(n=271)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival

(months)

31.9 15.1
0.776 (0.615 -

0.979)
0.0324

Complete

Remission (CR)

Rate

55% 55% - -

Median Duration

of CR (months)
38.6 12.4 - -

Composite

Complete

Remission (CRc)

Rate

71.6% 64.9% - -

Key efficacy

outcomes from

the QuANTUM-

First trial.[10]

Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the binding affinity (Kd) of Quizartinib for various kinases.

Methodology:

Kinase Panel Screening: A competitive binding assay is performed using a panel of over 400

purified human kinases.

Test Compound: Quizartinib is serially diluted to a range of concentrations.

Assay Principle: The assay measures the ability of the test compound to displace a

proprietary, immobilized, broad-spectrum kinase inhibitor from the kinase active site. The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.daiichisankyo.com/files/news/pressrelease/pdf/202206/20220611_E2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


amount of kinase bound to the immobilized inhibitor is measured.

Data Analysis: The Kd values are calculated from the dose-response curves.

Experimental Workflow for Kinase Selectivity Profiling
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Caption: Workflow for determining the kinase selectivity of Quizartinib.
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Cell-Based Assays
Objective: To assess the effect of Quizartinib on cell viability and FLT3 phosphorylation in AML

cell lines.

Methodology:

Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are

cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum

(FBS) and antibiotics.

Cell Viability Assay (MTT):

Cells are seeded in 96-well plates and treated with increasing concentrations of

Quizartinib for 72 hours.

MTT reagent is added, and after incubation, the formazan product is solubilized.

Absorbance is measured at 570 nm, and IC50 values are calculated.[12]

Western Blotting for FLT3 Phosphorylation:

Cells are treated with Quizartinib for a specified time (e.g., 2 hours).

Cell lysates are prepared, and protein concentration is determined.

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with

primary antibodies against phospho-FLT3 and total FLT3.

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection,

and bands are visualized using an enhanced chemiluminescence (ECL) system.[13][14]

[15]

In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Quizartinib in a preclinical in vivo model of

AML.
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Methodology:

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NU/NU) are used.

Tumor Implantation: Human AML cells (e.g., MV4-11) are injected subcutaneously or

intravenously into the mice.

Treatment: Once tumors are established, mice are treated with vehicle control or Quizartinib

administered orally at specified doses and schedules (e.g., once daily).[2][16][17]

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors

are excised and weighed. Survival of the animals is also monitored.[16][17]

Mechanisms of Resistance
Despite the efficacy of Quizartinib, resistance can develop through several mechanisms:

On-Target (FLT3-dependent) Resistance:

Secondary mutations in the FLT3 tyrosine kinase domain (TKD): Mutations at residues

such as D835 and the "gatekeeper" residue F691 can interfere with Quizartinib binding.

[18]

Off-Target (FLT3-independent) Resistance:

Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such

as those driven by RAS mutations, can circumvent the need for FLT3 signaling.[5]

Logical Relationship of Quizartinib Resistance Mechanisms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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